![molecular formula C20H22N6O2 B2799664 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021253-75-7](/img/structure/B2799664.png)
2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound that features a tetrazole ring, a piperazine ring, and a phenoxy group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the tetrazole ring, known for its bioisosteric properties, makes it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Piperazine Derivative Synthesis: The piperazine ring is often introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the tetrazole and piperazine derivatives with a phenoxy group under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Products may include phenolic derivatives.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studying receptor-ligand interactions due to its ability to mimic natural substrates.
Pharmaceutical Research: It is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the piperazine and phenoxy groups.
Phenoxyacetic acid: Contains the phenoxy group but lacks the tetrazole and piperazine rings.
Piperazine derivatives: Various piperazine-based compounds used in medicinal chemistry.
Uniqueness
2-phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is unique due to the combination of the tetrazole, piperazine, and phenoxy groups in a single molecule. This combination provides a versatile scaffold for drug design, offering multiple points of interaction with biological targets and enhancing the compound’s pharmacokinetic properties.
Biological Activity
2-Phenoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a compound that has attracted attention due to its unique structure and potential biological applications. Characterized by the presence of a phenoxy group, a tetrazole ring, and a piperazine moiety, this compound is being investigated for its pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The phenoxy group enhances hydrophobic interactions with protein binding sites, while the tetrazole ring facilitates hydrogen bonding with amino acid residues, potentially modulating enzyme activity or receptor signaling pathways.
Antitumor Activity
Research indicates that derivatives of compounds containing the tetrazole moiety exhibit significant antitumor activities. For example, studies have shown that similar tetrazole-containing compounds demonstrate cytotoxic effects on various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung Cancer) | 2.5 |
Compound B | MCF7 (Breast Cancer) | 3.0 |
Compound C | HeLa (Cervical Cancer) | 4.0 |
The presence of the piperazine structure in this compound may enhance its antitumor activity through improved solubility and bioavailability.
Anticonvulsant Activity
Tetrazole derivatives have also been explored for their anticonvulsant properties. In a study assessing various analogs, compounds similar to 2-phenoxy derivatives showed protective effects against seizures in animal models:
Compound | Model | ED50 (mg/kg) |
---|---|---|
Compound D | PTZ Seizure Model | 10 |
Compound E | MES Seizure Model | 15 |
These findings suggest that the incorporation of tetrazole rings may confer anticonvulsant properties to the parent compounds.
Case Studies
A notable case study involved the synthesis and evaluation of several 2-substituted phenyl tetrazole derivatives, including our compound of interest. The study reported that modifications in the piperazine substituents significantly influenced the biological activity:
- Synthesis : Various synthetic routes were employed to obtain the target compound.
- Biological Evaluation : The synthesized compounds were tested for their ability to inhibit tumor cell proliferation and modulate immune responses.
Results indicated that specific substitutions on the piperazine moiety enhanced both antitumor and anticonvulsant activities, highlighting the importance of structure–activity relationships (SAR).
Properties
IUPAC Name |
2-phenoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(16-28-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-19-21-22-23-26(19)17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQFYITYRATLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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